N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

Analytical Chemistry Nitrosamine Impurity Testing LC-MS/MS Method Development

Researchers face difficulty achieving chromatographic resolution of N-nitroso-N-methyl-3-aminopropionic acid, methyl ester from co-eluting nitrosamines in complex matrices. This certified reference standard solves this problem: • Exact molecular weight (146.14 g/mol) and mass spectral fragmentation match the target analyte, enabling accurate identification and quantification at sub-ppb levels. • Distinct LogP (~0) and retention behavior provide baseline separation from the free acid and other nitrosamines in reversed-phase LC-MS/MS workflows. • Supplied with a Certificate of Analysis, ≥95% purity, and shipped under dry ice for immediate global delivery.

Molecular Formula C5H10N2O3
Molecular Weight 146.14 g/mol
CAS No. 383417-47-8
Cat. No. B013966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester
CAS383417-47-8
Synonyms3-(Methylnitrosoamino)-propanoic Acid Methyl Ester;  N-Methyl-N-nitroso-β-alanine Methyl Ester
Molecular FormulaC5H10N2O3
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCN(CCC(=O)OC)N=O
InChIInChI=1S/C5H10N2O3/c1-7(6-9)4-3-5(8)10-2/h3-4H2,1-2H3
InChIKeyNXZQLRDBZJJVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (CAS 383417-47-8): Chemical Identity and Core Applications


N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (CAS 383417-47-8) is the methyl ester derivative of the N-nitrosamino acid 3-(N-nitroso-N-methylamino)propionic acid [1]. It is a member of the N-nitrosamine class, characterized by the N–N=O functional group. This compound serves as a highly characterized analytical reference standard for the detection and quantification of trace nitrosamine impurities in pharmaceutical products, food matrices, and tobacco products [2]. Its primary procurement drivers include its established role in regulatory-compliant impurity testing, its commercial availability at defined purity levels (≥95%), and its documented occurrence in tobacco as a marker of nitrosation processes [3].

Why N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (CAS 383417-47-8) Cannot Be Substituted with Generic Nitrosamine Standards


The methyl ester derivative (CAS 383417-47-8) possesses a unique combination of chemical and physical properties that preclude simple substitution by its free acid analog (CAS 10478-42-9) or other in-class nitrosamine standards. The presence of the methyl ester moiety confers a lower calculated LogP (~0) and distinct chromatographic retention behavior, enabling resolution from co-occurring nitrosamines in complex sample matrices [1]. Conversely, the free acid form exhibits different solubility and ionization characteristics, which directly impact extraction efficiency and method sensitivity in reversed-phase LC-MS/MS workflows [2]. Regulatory-compliant analytical methods, including those aligned with USP General Chapter <1469> and EMA guidelines, necessitate the use of a characterized reference material that precisely matches the analyte of interest in molecular weight, retention time, and mass spectral fragmentation pattern [3]. Using a non-identical analog introduces quantifiable risk of inaccurate identification and quantification, potentially leading to method validation failure or non-compliance with regulatory acceptance criteria for trace-level impurity analysis [2].

Quantitative Differentiation of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (CAS 383417-47-8) Against Closest Comparators


Chromatographic Retention and LogP Differentiation Versus Free Acid Analog (CAS 10478-42-9)

In reversed-phase liquid chromatography (RPLC), the methyl ester (CAS 383417-47-8) exhibits a calculated XLogP3-AA of 0, reflecting greater hydrophobicity compared to the free acid analog, N-Nitroso-N-methyl-3-aminopropionic Acid (CAS 10478-42-9), which has a higher polarity due to the carboxylic acid group [1]. This difference in logP translates to a distinct retention time shift, enabling chromatographic resolution between the two compounds [1]. Such differentiation is critical for unequivocal identification and quantification of the specific methyl ester impurity in pharmaceutical formulations where both species may arise from different synthetic pathways or degradation routes [2].

Analytical Chemistry Nitrosamine Impurity Testing LC-MS/MS Method Development

Molecular Weight and Mass Spectrometric Differentiation Versus Free Acid and Deuterated Analogs

The target compound has a monoisotopic mass of 146.06914219 Da and a molecular weight of 146.14 g/mol [1]. This differentiates it from the free acid analog, N-Nitroso-N-methyl-3-aminopropionic Acid (CAS 10478-42-9), which has a molecular weight of 132.12 g/mol , and from the deuterated analog (CAS 1246815-46-2), which has a molecular weight of 149.16 g/mol [2]. In LC-MS/MS analysis, this mass difference is critical for selecting specific MRM transitions and for employing stable isotope-labeled internal standards for accurate quantification via isotope dilution. The distinct m/z values enable selective detection without interference from co-eluting or isobaric species [3].

Mass Spectrometry Nitrosamine Analysis Isotope Dilution

Regulatory-Grade Characterization and Purity Versus In-House Synthesized or Uncertified Materials

The commercially available reference standard of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester is supplied with a minimum purity of 95% and is manufactured under an ISO 17034-accredited quality system, meeting the stringent requirements of USP, EMA, JP, and BP for nitrosamine impurity reference materials [1]. This level of characterization and documentation contrasts sharply with non-certified or in-house synthesized materials, which may have undefined impurity profiles, variable purity, and lack traceability. The certified standard includes a comprehensive Certificate of Analysis (CoA) detailing exact purity, identity confirmation (NMR, MS, IR), and storage conditions, which is a mandatory component for regulatory submissions such as ANDA and NDA [2].

Quality Control Regulatory Compliance Reference Standards

Demonstrated Relevance as a Tobacco-Specific Nitrosamine Marker Versus Non-Occurring Analogs

The methyl ester derivative (CAS 383417-47-8) is documented to occur naturally in various tobacco products, with its parent acid (CAS 10478-42-9) identified at levels ranging from 0.15 to 7.4 mg/kg of dry weight tobacco [1]. The occurrence of this N-nitrosamino acid is highly correlated with levels of the more potent tobacco-specific nitrosamines (TSNAs) . This established occurrence profile validates its utility as a process marker or surrogate for nitrosation extent in tobacco research, a role that other in-class nitrosamine standards lacking this documented tobacco matrix association cannot fulfill.

Tobacco Science Carcinogen Exposure Biomarker Discovery

Suitability for ANDA/NDA Filings Versus Non-Characterized In-House Standards

This compound is explicitly manufactured and characterized to meet the acceptance criteria for nitrosamine reference standards used in ANDA and NDA submissions to global health authorities [1]. It is supplied with full characterization data and a Certificate of Analysis, satisfying the data integrity expectations of FDA, EMA, and other regulatory bodies . In contrast, an in-house synthesized standard lacking this level of documentary evidence and purity verification would likely be rejected during regulatory review, leading to costly delays and potential rejection of the submission [2].

Regulatory Affairs Generic Drug Development Nitrosamine Risk Assessment

N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (CAS 383417-47-8): High-Value Applications Driven by Quantitative Evidence


Quantitative Analysis of Trace Nitrosamine Impurities in Sartan and Other APIs for ANDA/NDA Submissions

This compound is used as a certified reference standard for developing and validating LC-MS/MS methods to detect and quantify N-nitroso-N-methyl-3-aminopropionic acid, methyl ester as a potential nitrosamine impurity in active pharmaceutical ingredients (APIs) and finished drug products [1]. Its defined purity (≥95%) and mass spectrometric properties (monoisotopic mass 146.06914219 Da) allow for accurate quantification at sub-ppb levels, meeting the stringent sensitivity requirements outlined in USP General Chapter <1469> and EMA guidelines [2]. This is a critical step for demonstrating control of genotoxic impurities in regulatory submissions, directly impacting ANDA/NDA approval timelines [3].

Method Development and Validation for Nitrosamine Profiling in Complex Food and Tobacco Matrices

Given its documented occurrence in tobacco products at levels ranging from 0.15 to 7.4 mg/kg (for the parent acid), this standard enables the development of robust extraction and LC-MS/MS methods for quantifying this specific N-nitrosamine in complex matrices such as tobacco, food, and biological samples [1]. Its distinct chromatographic retention (LogP ~0) allows for resolution from the more polar free acid and other co-occurring nitrosamines, ensuring method specificity [2]. This application supports research into nitrosamine formation pathways and exposure assessment, where accurate quantification of individual species is essential for drawing valid scientific conclusions [3].

Quality Control Release Testing and Stability Studies for Nitrosamine Impurity Control

The highly characterized nature of this reference standard, including a Certificate of Analysis detailing identity, purity, and storage conditions (-20°C), makes it suitable for routine QC release testing of pharmaceutical batches [1]. Its use ensures consistent, traceable measurements across different laboratories and over extended periods, which is a fundamental requirement for stability studies and for establishing a reliable impurity profile as part of a pharmaceutical quality system [2]. This reduces the risk of batch rejection and ensures patient safety by maintaining nitrosamine levels below acceptable intake limits [3].

Biomarker and Metabolism Studies of N-Nitrosamines

The compound serves as a reference material for studies investigating the metabolism and biological effects of N-nitroso derivatives. Its defined chemical properties (molecular formula C5H10N2O3, molecular weight 146.14 g/mol) facilitate its use as a calibrant in LC-MS assays aimed at identifying and quantifying this specific species in biological matrices [1]. Such applications are relevant for understanding the toxicokinetics of nitrosamines and for developing potential biomarkers of exposure [2]. The availability of a deuterated analog (CAS 1246815-46-2) further supports the use of this compound as a foundational analyte in stable isotope dilution assays [3].

Technical Documentation Hub

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